N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide
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Overview
Description
N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a cyano group, which is known for its electron-withdrawing properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano donor like sodium cyanide or potassium cyanide.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the quinoline derivative reacts with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the cyano group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline core or the cyano group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN), various halides for nucleophilic substitution.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Amino derivatives of the quinoline compound.
Substitution Products: Various substituted quinoline derivatives depending on the substituents introduced.
Scientific Research Applications
N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological disorders due to the bioactivity of quinoline derivatives.
Materials Science: The compound can be utilized in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding or act as an electron-withdrawing group, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog without the cyano and carboxamide groups.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position, known for its metal-chelating properties.
N-(1-cyano-1,2,2-trimethylpropyl)-quinoline-8-carboxamide: A similar compound lacking the tetrahydro modification.
Uniqueness
N-(1-cyano-1,2,2-trimethylpropyl)-5,6,7,8-tetrahydroquinoline-8-carboxamide is unique due to the combination of its cyano and carboxamide groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-cyano-3,3-dimethylbutan-2-yl)-5,6,7,8-tetrahydroquinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-16(2,3)17(4,11-18)20-15(21)13-9-5-7-12-8-6-10-19-14(12)13/h6,8,10,13H,5,7,9H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACHFEBZZDZHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#N)NC(=O)C1CCCC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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